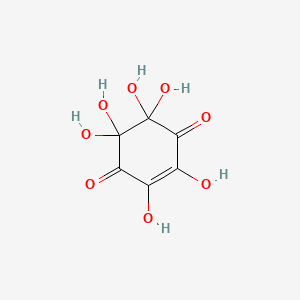

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione

Description

Discovery and Historical Development

The discovery of 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione traces directly to the groundbreaking work of Austrian chemist Johann Florian Heller in 1837, who first characterized rhodizonic acid and its potassium salt during his doctoral studies at the University of Prague. Heller's initial research emerged from his analysis of products obtained by heating mixtures of potassium carbonate and charcoal, leading to the identification of rhodizonic acid, from which the hexahydroxy derivative would later be understood as the stable dihydrate form. The historical significance of this discovery extends beyond mere chemical identification, as Heller's work established fundamental principles in clinical chemistry and analytical methods that would prove essential for future developments in oxocarbon research.

The compound's recognition as a distinct chemical entity developed gradually through the late nineteenth and early twentieth centuries, as researchers began to understand the relationship between anhydrous rhodizonic acid and its hydrated forms. The crystallographic studies revealed that what was initially considered simply "rhodizonic acid dihydrate" was actually the geminal diol derivative this compound, where two of the original ketone groups had been replaced by pairs of hydroxyl groups through hydration reactions. This understanding fundamentally altered the perception of rhodizonic acid chemistry and established the hexahydroxy compound as a critical research subject in its own right.

The evolution of research into this compound accelerated significantly during the mid-twentieth century, coinciding with advances in structural determination techniques and analytical chemistry methods. Scientists recognized that the dihydrate form provided enhanced stability compared to anhydrous rhodizonic acid, making it more suitable for systematic study and practical applications. The historical development demonstrates how initial discoveries in fundamental chemistry often lead to unexpected structural complexities that reshape understanding of entire chemical families.

Nomenclature and Terminological Evolution

The nomenclature of this compound reflects the complex evolution of chemical naming conventions and the gradual understanding of its true molecular structure. The systematic International Union of Pure and Applied Chemistry name precisely describes the positioning of six hydroxyl groups at carbon positions 2, 3, 5, 5, 6, and 6, along with ketone functionalities at positions 1 and 4 within a cyclohexene ring system. This detailed nomenclature emerged as crystallographic and spectroscopic techniques revealed the actual molecular arrangement, replacing earlier simplified designations that merely identified the compound as "rhodizonic acid dihydrate."

The terminological evolution demonstrates significant shifts in chemical understanding, particularly regarding the distinction between simple hydration and genuine structural transformation. Early researchers initially described the compound using the Chemical Abstracts Service registry number 63183-44-8, reflecting its status as a hydrated form of rhodizonic acid. However, subsequent research revealed that the relationship involved actual chemical transformation rather than simple crystallization with water molecules, necessitating the more precise systematic name that acknowledges the geminal diol formations.

Alternative nomenclature systems have contributed to the compound's complex terminological landscape, with various synonyms appearing in chemical databases and literature. The compound appears under designations including "2-cyclohexene-1,4-dione, 2,3,5,5,6,6-hexahydroxy-" and "hexahydroxycyclohex-2-ene-1,4-dione," each emphasizing different structural aspects. The multiplicity of names reflects both the historical development of the field and the compound's significance across diverse research areas, from analytical chemistry to materials science.

Properties

IUPAC Name |

2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8/c7-1-2(8)4(10)6(13,14)5(11,12)3(1)9/h7-8,11-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOVGUVIMWSHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(C(C1=O)(O)O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538817 | |

| Record name | 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63183-44-8 | |

| Record name | 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory Synthesis by Heating Potassium Carbonate and Charcoal

The classical and most cited laboratory preparation method for rhodizonic acid involves the thermal reaction of potassium carbonate with charcoal. This method is based on early organic chemistry procedures and can be summarized as follows:

- Reactants: Potassium carbonate and charcoal (carbon source)

- Conditions: Heating under controlled temperature to promote oxidation and condensation reactions

- Mechanism: The reaction facilitates the formation of the polyoxygenated cyclohexene ring system characteristic of rhodizonic acid.

- Outcome: The product is obtained as rhodizonic acid or its potassium salt, depending on workup conditions.

This method is considered straightforward but requires careful control of temperature and atmosphere to maximize yield and purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | Elevated, typically > 300 °C | High enough to facilitate carbon oxidation |

| Atmosphere | Inert or controlled oxidative | To prevent unwanted side reactions |

| Reactant Ratio | Stoichiometric or slight excess | Potassium carbonate often in excess |

| Reaction Time | Several hours | Depends on scale and heating rate |

| Workup | Acidification or crystallization | To isolate rhodizonic acid from potassium salts |

Chemical Behavior Relevant to Preparation

- In basic solutions (pH > 10), rhodizonic acid quickly converts to tetrahydroxyquinone anion or croconic acid in the presence of oxygen, indicating the need for controlled pH during synthesis and isolation.

- It forms complexes with metals such as lead, iron, and copper, which can be useful for purification or derivative synthesis but must be controlled during preparation.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Heating potassium carbonate + charcoal | Potassium carbonate, charcoal | High temperature, controlled atmosphere | Moderate to high (lab scale) | Classical method, scalable with care |

| Acid hydrolysis of monoacetal (related compound) | Monoacetal precursor | Acidic aqueous conditions | Sensitive to acid/base | Demonstrates sensitivity of related compounds |

| Industrial scale-up (inferred) | As above | Controlled heating and atmosphere | Requires optimization | Not well documented, based on lab methods |

Research Findings and Notes

- The synthesis is sensitive to reaction conditions due to the compound's high oxygenation and tendency to undergo oxidation or reduction.

- Purity depends on careful control of pH and temperature during isolation.

- The compound's ability to form metal complexes suggests potential purification strategies but also challenges in avoiding contamination.

- No reliable alternative synthetic routes with better yields or simpler conditions have been widely reported in recent literature.

Chemical Reactions Analysis

Types of Reactions

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form rhodizonate anions.

Reduction: It can be reduced to form different hydroxy derivatives.

Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, acids.

Major Products Formed

Oxidation: Rhodizonate anions.

Reduction: Hydroxy derivatives.

Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The compound is characterized by its unique structure featuring six hydroxyl groups attached to a cyclohexene ring. This configuration contributes to its high acidity and stability. The chemical formula is , and it exhibits significant resonance stabilization due to conjugated double bonds and keto-enol tautomerism. Key reactions involving this compound include oxidation of organic substrates such as phenols and amines, making it a potent oxidizing agent .

Scientific Research Applications

1. Analytical Chemistry

- Colorimetric Reagent : Rhodizonic acid is widely used as a colorimetric reagent for qualitative and quantitative analysis of metal ions. It forms colored complexes with metals like barium and lead, allowing for easy detection in various samples .

- Metal Ion Detection : Employed in biological assays to detect metal ions in biological samples, rhodizonic acid's ability to form stable complexes enhances the sensitivity of these assays.

2. Environmental Chemistry

- Heavy Metal Analysis : Its application extends to environmental monitoring where it aids in detecting trace levels of heavy metals in water and soil samples. The complexation properties enable effective extraction and analysis of these contaminants .

3. Forensic Science

- Gunshot Residue Detection : In forensic applications, rhodizonic acid is utilized to detect gunshot residue containing lead. Its ability to form distinct complexes with lead enhances the accuracy of forensic analyses .

Industrial Applications

1. Organic Synthesis

- Rhodizonic acid serves as a precursor in the synthesis of various organic compounds. Its reactive hydroxyl groups facilitate multiple synthetic pathways leading to valuable derivatives used in pharmaceuticals and agrochemicals .

2. Bleaching Agent

- The compound's strong oxidizing properties make it suitable for use as a bleaching agent in industrial processes. It effectively oxidizes colored organic compounds, thereby improving the purity of products .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Rhodizonic Acid (5,6-Dihydroxycyclohexene) | Contains six hydroxyl groups on a cyclohexene ring | Strong oxidizing properties |

| 2-Hydroxybenzoquinone | Contains a quinone structure with hydroxyl substituents | More reactive towards electrophiles |

| Cyclohexanehexaone | Fully oxidized variant with no hydroxyl groups | Lacks acidity due to absence of hydroxyl functionalities |

Case Studies

1. Metal Ion Detection in Biological Samples

- A study demonstrated the effectiveness of rhodizonic acid in detecting lead ions in blood samples using UV-Vis spectroscopy. The results indicated a high correlation between the concentration of rhodizonic acid complexes and lead levels, showcasing its potential for medical diagnostics.

2. Environmental Monitoring

Mechanism of Action

The mechanism of action of 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione involves its ability to lose hydrogen cations from the hydroxyl groups, forming rhodizonate anions. These anions are aromatic and symmetric, with delocalized double bonds and negative charges evenly distributed over the six carbon-oxygen units . This property makes it useful in various chemical assays and reactions.

Comparison with Similar Compounds

Similar Compounds

2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione: Similar structure but lacks two hydroxyl groups.

2,6,6-Trimethyl-2-cyclohexene-1,4-dione: A methylated derivative with different chemical properties.

Uniqueness

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione is unique due to its high degree of hydroxylation and its ability to form stable, aromatic rhodizonate anions. This makes it particularly useful in detecting metals and in various industrial applications .

Biological Activity

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione, commonly known as rhodizonic acid, is a polyhydroxy compound with significant biological and chemical properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Rhodizonic acid has the molecular formula and a molecular weight of approximately 206.11 g/mol. It is characterized by several hydroxyl groups which contribute to its reactivity and biological interactions. The compound typically exists in a dihydrate form and can act as a strong oxidizing agent.

Rhodizonic acid's biological activity is largely attributed to its ability to form various anions upon deprotonation. It can lose hydrogen ions from its hydroxyl groups to yield the hydrogen rhodizonate anion and the rhodizonate anion , which exhibit aromatic characteristics due to delocalized electrons across the carbonyl units .

Biochemical Pathways

The compound interacts with metal ions and can form complexes that are utilized in various chemical assays. Its reactivity with hydroxyl groups from other compounds leads to the formation of interfacial charge transfer complexes, which are significant in biochemical assays.

Biological Activity

Research indicates that rhodizonic acid exhibits several biological activities:

- Antioxidant Properties : The compound acts as a strong oxidant for various organic substrates including phenols and amines. Its ability to scavenge free radicals contributes to its potential therapeutic applications.

- Metal Ion Detection : Rhodizonic acid is employed in detecting heavy metals such as barium and lead due to its high affinity for these ions. The formation of colored complexes allows for visual detection in analytical chemistry .

- Potential Antimicrobial Activity : Preliminary studies suggest that rhodizonic acid may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.

Case Studies

- Detection of Gunshot Residues : A study compared different methods for detecting sodium rhodizonate on hands after firing a weapon. The research highlighted the effectiveness of rhodizonic acid derivatives in forensic applications .

- Oxidative Stress Studies : In vitro studies have shown that rhodizonic acid can induce oxidative stress in certain cell lines, suggesting potential implications for cancer research and treatment strategies targeting oxidative pathways.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.11 g/mol |

| CAS Number | 63183-44-8 |

| Solubility | Soluble in water |

| Oxidizing Strength | Strong |

| Antioxidant Activity | Yes |

| Metal Ion Affinity | High |

Q & A

Q. What are the optimal methods for synthesizing 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione in laboratory settings?

Methodological Answer: Synthesis of this polyhydroxy cyclohexene-dione derivative requires precise control over hydroxylation and oxidation steps. A factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) can systematically optimize yield and selectivity . For example:

| Factor | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 25°C–80°C | 60°C (prevents side reactions) |

| Solvent | Water, EtOH, DMF | EtOH (balances solubility) |

| Catalyst (e.g., Fe³⁺) | 0.1–1.0 mol% | 0.5 mol% (maximizes turnover) |

Post-synthesis, validate purity via HPLC and NMR. Computational validation (e.g., density functional theory (DFT) for reaction intermediates) can further refine pathways .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combined spectroscopic and computational tools are critical:

- UV-Vis and IR Spectroscopy : Identify conjugated enol-keto tautomers and hydrogen-bonding networks.

- X-ray Crystallography : Resolve stereochemistry of hydroxyl groups (if crystalline).

- DFT Calculations : Map electrostatic potential surfaces to predict reactivity (e.g., nucleophilic/electrophilic sites) .

Q. What experimental conditions ensure stability during storage and handling?

Methodological Answer: The compound’s polyhydroxy structure makes it hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials. Pre-experiment stability tests (e.g., TGA/DSC) under varying humidity/temperature can identify degradation thresholds . Avoid metal contaminants (e.g., Fe³⁺) that catalyze oxidation.

Q. How can researchers assess its biological activity in preliminary assays?

Methodological Answer: Design dose-response assays (e.g., microbial growth inhibition or antioxidant activity) with positive controls (e.g., ascorbic acid). Use a central composite design to evaluate interactions between compound concentration, pH, and incubation time . For example:

| Variable | Low Level | High Level |

|---|---|---|

| Concentration | 10 µM | 100 µM |

| pH | 5.0 | 7.4 |

| Incubation Time | 6 h | 24 h |

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives?

Methodological Answer: Leverage quantum chemical calculations (e.g., artificial force-induced reaction (AFIR) methods) to explore regioselective hydroxylation pathways . Compare computed activation energies (ΔG‡) for competing pathways (e.g., C2 vs. C6 hydroxylation). Validate predictions with kinetic isotope effect (KIE) studies.

Example Workflow:

Generate reaction network using AFIR.

Rank pathways by ΔG‡.

Synthesize top candidates and compare yields.

Refine calculations with experimental KIE data .

Q. What strategies address contradictions between experimental and computational data in reaction mechanism studies?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete transition-state sampling. Mitigate via:

Q. How can researchers evaluate its ecological impact, particularly aquatic toxicity?

Methodological Answer: Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization). Use LC50/EC50 values to model bioaccumulation potential. Cross-reference with quantitative structure-activity relationship (QSAR) predictions for hydroxylated diketones .

Example Data Interpretation:

| Organism | EC50 (48 h) | Predicted Log Kow |

|---|---|---|

| Daphnia magna | 12 mg/L | −1.3 (low bioaccumulation) |

Q. What reactor designs are optimal for scaling its synthesis while minimizing waste?

Methodological Answer: Adopt microfluidic reactors for precise control over mixing and heat transfer. Use process intensification principles (e.g., catalytic membrane reactors) to integrate separation steps. Compare energy efficiency vs. batch reactors via life-cycle assessment (LCA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.